

Application Notes and Protocols: Immunohistochemical Detection of APOL1 in Kidney Tissue

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Compound of Interest

Compound Name: *Inaxaplin*

Cat. No.: *B10831908*

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Introduction

Apolipoprotein L1 (APOL1) has been identified as a key factor in the pathogenesis of certain forms of chronic kidney disease (CKD), particularly in individuals of African ancestry who carry high-risk G1 or G2 genetic variants.[1][2] These variants lead to a toxic gain-of-function in podocytes and other renal cells, contributing to diseases such as focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][3] In a healthy kidney, APOL1 is expressed in podocytes, the proximal tubular epithelium, and arteriolar endothelium.[4][5] In diseased states, a decrease in glomerular APOL1 staining has been observed, alongside an increase in the renal vasculature.[4]

Inaxaplin (VX-147) is a first-in-class, oral small-molecule inhibitor that directly binds to the APOL1 protein.[6][7] Its mechanism of action involves blocking the APOL1 channel function, thereby preventing the downstream cytotoxic effects that lead to podocyte injury and proteinuria.[1][6] Clinical trials have demonstrated that **Inaxaplin** significantly reduces proteinuria, a key marker of kidney damage progression.[7][8]

This document provides a representative protocol for the immunohistochemical (IHC) detection of APOL1 in human kidney tissue. While specific data on changes in APOL1 protein expression

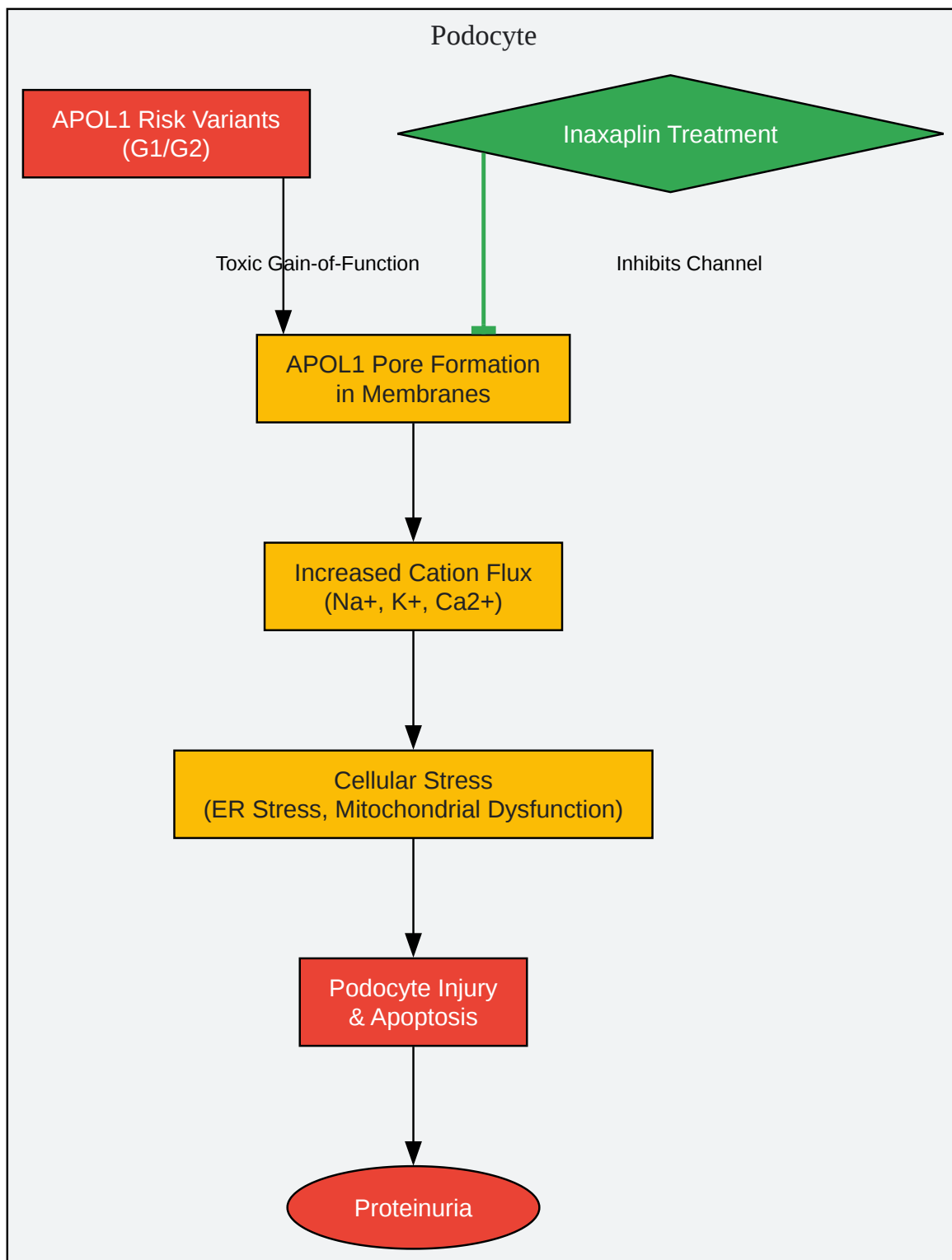
following **Inaxaplin** treatment is not the primary endpoint of clinical studies, IHC remains a valuable tool for characterizing APOL1 localization in preclinical and clinical research.

Inaxaplin: Mechanism of Action and Clinical Efficacy

Inaxaplin represents a targeted therapy for APOL1-mediated kidney disease.[6] Its primary role is not to alter the expression level of the APOL1 protein but to inhibit its pathological function.

Signaling Pathway and Inaxaplin's Intervention

The diagram below illustrates the proposed mechanism of APOL1 variant-mediated podocyte injury and the therapeutic intervention by **Inaxaplin**.





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